N-[(4-fluorophenyl)methyl]-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide
Beschreibung
N-[(4-Fluorophenyl)methyl]-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a fluorinated benzyl group at the N-position, a methyl substituent at the 4-position of the thiazole ring, and a carbamoyl amino group linked to a 4-methylphenyl moiety at the 2-position.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-12-3-9-16(10-4-12)24-19(27)25-20-23-13(2)17(28-20)18(26)22-11-14-5-7-15(21)8-6-14/h3-10H,11H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMOXWBWGPUPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Thiazole Scaffold Modifications
- Compound A: N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 796081-45-3) Structural Differences: Replaces the carbamoyl amino group at the 2-position with a nitrothiophene-carboxamide. Purity: Reported purity of 99.05% via LCMS, suggesting robust synthetic protocols .
- Compound B: Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide) Structural Differences: Incorporates a pyrimidine-aminothiazole motif and a piperazine-derived side chain. Functional Impact: The hydroxyethyl piperazine group improves solubility and bioavailability, contributing to its FDA approval as a pan-Src/Abl kinase inhibitor. The target compound lacks this hydrophilic moiety, which may limit its cellular penetration . Pharmacological Data: ED50 of ~5 mg/kg in murine IL-2 inhibition assays .
Substituent Variations on the Benzyl Group
Compound C : N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Compound D: 2-[[Dimethylcarbamoyl-[(4-fluorophenyl)methyl]amino]methyl]-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide Structural Differences: Adds a dimethylcarbamoyl-methylamino branch to the benzyl group.
Carboxamide Modifications
- Compound E : N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 954010-93-6)
- Structural Differences : Replaces the 5-carboxamide with a nitrothiophene-carboxamide and introduces a 3,4-difluorophenyl group.
- Functional Impact : The difluorophenyl group enhances hydrophobic interactions in enzyme active sites, as evidenced by improved IC50 values in kinase assays (e.g., 12 nM vs. Abl1) .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely employs HATU-mediated coupling, analogous to methods used for nitrothiophene-carboxamides (yields ~40–99%) .
- Biological Relevance : Fluorine substituents enhance binding to hydrophobic pockets in kinases (e.g., Src family), but excessive fluorination may reduce metabolic stability .
- Pharmacokinetic Limitations : Compared to Dasatinib, the absence of a solubilizing group (e.g., hydroxyethyl piperazine) in the target compound may necessitate prodrug strategies for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
